molecular formula C20H20N6OS B2560462 (E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile CAS No. 333741-78-9

(E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile

Cat. No. B2560462
CAS RN: 333741-78-9
M. Wt: 392.48
InChI Key: QXOVMEOSTNZJON-GHRIWEEISA-N
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Description

(E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of related compounds, including those with pyrazole and piperazine units, have been widely explored. For instance, Farag, Dawood, and Kandeel (1996) detailed the synthesis of versatile compounds through reactions with heterocyclic diazonium salts, leading to various hydrazones and their subsequent cyclization into pyrazole derivatives, showcasing the chemical versatility and potential for generating novel therapeutic agents. Another study by Hadiyal et al. (2020) proposed an efficient microwave-assisted synthesis method for polysubstituted pyran derivatives, indicating the ongoing advancement in synthetic methodologies to create complex molecules with potential bioactivity (Farag et al., 1996) (Hadiyal et al., 2020).

Biological Evaluation and Potential Therapeutic Applications

The exploration of novel compounds for therapeutic applications is a significant aspect of current research. For example, Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and evaluated their antitumor activity, demonstrating the potential of such compounds in cancer therapy. This highlights the importance of synthesizing and testing new chemical entities for biological activities, which could lead to the development of new therapeutic agents (Naito et al., 2005).

Molecular Docking and In Silico Studies

Recent advancements in computational chemistry have allowed for the in silico exploration of molecular interactions and potential bioactivity. Sapariya et al. (2017) demonstrated the use of molecular docking studies to evaluate the antibacterial, antitubercular, and antimalarial activities of polyhydroquinoline compounds. These in silico approaches provide valuable insights into the molecular mechanisms of action and can guide the synthesis of more effective compounds (Sapariya et al., 2017).

Structural Characterization and Analysis

The detailed structural characterization of compounds is crucial for understanding their reactivity and potential interactions with biological targets. Studies like those conducted by El-Emam et al. (2012) provide valuable data on the molecular structure, which is essential for drug design and the development of novel therapeutic agents. This detailed structural information aids in the optimization of compound properties for enhanced biological activity (El-Emam et al., 2012).

properties

IUPAC Name

3-[4-[(5E)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c21-7-4-8-25-9-11-26(12-10-25)20-23-19(27)17(28-20)13-16-14-22-24-18(16)15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,8-12H2,(H,22,24)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVMEOSTNZJON-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=C(NN=C3)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile

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